N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .
Mode of Action
The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .
Pharmacokinetics
The compound’s effectiveness in both in vitro and in vivo assays suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in a decrease in inflammation . In vitro, the compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo, the compound demonstrated dose-dependent anti-nociceptive activity, indicating its effectiveness in reducing pain .
Action Environment
The compound’s effectiveness in both in vitro and in vivo assays suggests that it is likely stable and effective under physiological conditions .
Biochemical Analysis
Biochemical Properties
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in the inflammatory process . The interaction with COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2, and inhibits its enzymatic activity . This binding interaction involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes and prolonged therapeutic effects . Degradation products may form over time, potentially leading to reduced efficacy or altered biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of substituted chalcones with 2-aminobenzimidazole under specific conditions . Another approach involves the use of green solvents like PEG-400 and butan-1-ol in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride in multicomponent reactions is common in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide stands out due to its unique structural features, which confer specific biological activities. Its imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZMKDKVKABCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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